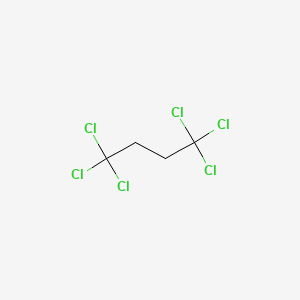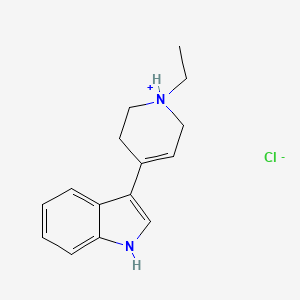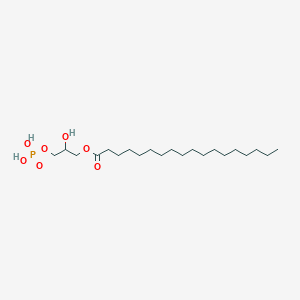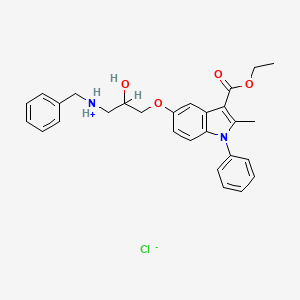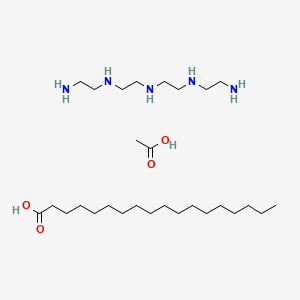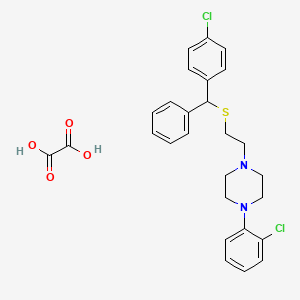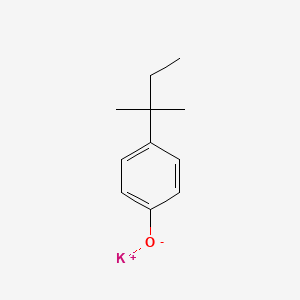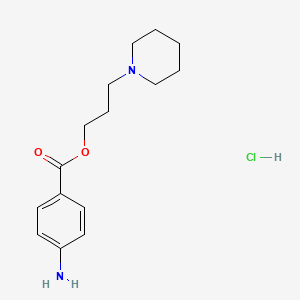
Seleninyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seleninyl bromide, also known as selenium oxybromide, is a chemical compound with the molecular formula Br₂OSe. It is a red-yellow solid with a melting point of 41.5-41.7°C and a boiling point of 217°C (decomposes). This compound is known for its reactivity and is used in various chemical processes .
Vorbereitungsmethoden
Seleninyl bromide can be synthesized through the reaction of selenium dioxide, fused selenium, and fused calcium bromide. This method was first reported by Lenher in 1922 The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Seleninyl bromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to selenium and bromine under specific conditions.
Substitution: Chlorine can displace the bromine in this compound.
Common reagents used in these reactions include sulfuric acid, carbon disulfide, chloroform, benzene, toluene, xylene, and carbon tetrachloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Seleninyl bromide has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis and can be employed in the preparation of other selenium-containing compounds. Additionally, this compound’s reactivity makes it useful in various chemical transformations and studies involving selenium chemistry .
Wirkmechanismus
The mechanism of action of seleninyl bromide involves its ability to react with various substrates due to the presence of selenium and bromine. Selenium can substitute for sulfur in biomolecules and biochemical reactions, especially when selenium concentrations are high and sulfur concentrations are low. This substitution can inactivate sulfhydryl enzymes necessary for oxidative reactions in cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Seleninyl bromide can be compared with other selenium compounds such as:
Selenium dioxide (SeO₂): A polymeric solid that forms monomeric SeO₂ molecules in the gas phase.
Selenium trioxide (SeO₃): Thermodynamically unstable and decomposes to selenium dioxide above 185°C.
Selenium monochloride (Se₂Cl₂): Structurally analogous to this compound and used in the preparation of other selenium compounds.
This compound is unique due to its specific reactivity and the presence of both selenium and bromine, which allows it to participate in a variety of chemical reactions.
Eigenschaften
CAS-Nummer |
7789-51-7 |
|---|---|
Molekularformel |
Br2OSe |
Molekulargewicht |
254.78 g/mol |
InChI |
InChI=1S/Br2OSe/c1-4(2)3 |
InChI-Schlüssel |
ZWTYAOCEBBZVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Se](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


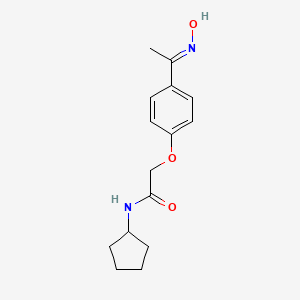
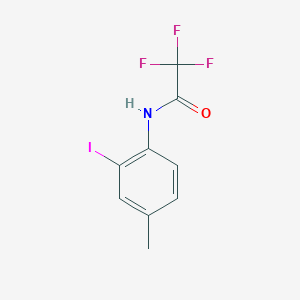
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
